molecular formula C15H12O6 B8016323 Dihydrokaempferol CAS No. 5150-32-3

Dihydrokaempferol

Cat. No.: B8016323
CAS No.: 5150-32-3
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-UHFFFAOYSA-N
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Description

Dihydrokaempferol (DHK), also known as (+)-Aromadendrol, is a type of flavonoid that can be found in a wide range of foods, fruits, plants, and natural sources . It is known for its multiple biological properties including but not limited to anticancer, antihyperglycaemic, anti-inflammatory, and neuroprotective .


Synthesis Analysis

This compound is synthesized from naringenin, a common intermediate of flavonoid biosynthesis. Naringenin is converted into kaempferol via this compound, catalyzed with flavanone 3β-hydroxylase (F3H) and flavonol synthase (FLS) . Once internalized, this compound goes through phase II digestion, and conjugation with glucuronic acid or sulphate being the most probable metabolic pathways .


Molecular Structure Analysis

Molecular simulation studies revealed that this compound contains numerous receptor sites for the BTB and Kelch motifs of the Keap1 polypeptide .


Chemical Reactions Analysis

This compound is a lipophilic flavonoid that is ingested through the intestinal tract. By quantifying the formation of this compound in controlled time course reactions, researchers have devised a technique to assess the activity of flavanone 3-hydroxytransferase (F3H) in grapefruit leaf tissue .


Physical and Chemical Properties Analysis

This compound is a very weakly acidic chemical that is soluble in acetone, chloroform, ethanol, and methanol, and is almost insoluble in water. It has a melting point of approximately 276–278 °C (528.8–532.4 °F) .

Scientific Research Applications

  • Biosynthesis Pathway Understanding : Dihydrokaempferol plays a crucial role in the biosynthesis of other flavonoids. Patschke and Grisebach (1968) showed that it acts as a precursor for both kaempferol and quercetin in pea plants, supporting the proposed pathway of flavanone → dihydroflavonol → flavonol (Patschke & Grisebach, 1968).

  • Natural Occurrence and Co-existence : Maier (1967) identified this compound in grapefruits, where it co-occurs with naringenin and kaempferol. This study extended knowledge of dihydroflavonols' occurrence in different plant families (Maier, 1967).

  • Biological Activities : Redzynia et al. (2009) presented the X-ray structures of this compound, highlighting its potential as an antioxidant due to its ability to inhibit lipid peroxidation and act as a superoxide radical scavenger (Redzynia et al., 2009).

  • Medical Applications : Wu et al. (2016) explored engeletin (this compound 3-rhamnoside) for its anti-inflammatory properties in a mouse model of lipopolysaccharide-induced endometritis, suggesting its therapeutic potential (Wu et al., 2016).

  • Analytical Techniques : Owens et al. (2002) developed a capillary electrophoresis method for the separation, detection, and quantification of this compound, demonstrating its applicability in studying enzyme activities in plants (Owens et al., 2002).

  • Source of Bioactive Flavonoids : Pietarinen et al. (2006) found that aspen knots are a rich source of this compound, indicating its abundance in certain tree species and potential for extraction (Pietarinen et al., 2006).

  • Flavonoid Synthesis Research : Lukačin et al. (2003) described the enzyme flavonol synthase from Citrus unshiu, which can convert this compound to kaempferol, providing insight into the flavonoid biosynthesis pathway (Lukačin et al., 2003).

Mechanism of Action

Dihydrokaempferol’s apoptotic impact was identified in synoviocytes, which is linked to the caspase-dependent mitochondrial signalling system . It is known to inhibit the migration and invasion of FLS in RA by blocking MAPK pathway activation .

Safety and Hazards

Dihydrokaempferol is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Dihydrokaempferol has been identified as a potential therapy for various conditions due to its multiple biological properties. Future research may focus on its potential uses in the pharmaceutical industry and the promotion of sustainable diets .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274279
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724434-08-6
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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